molecular formula C6H3ClIN3 B1463783 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1060815-90-8

2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1463783
CAS No.: 1060815-90-8
M. Wt: 279.46 g/mol
InChI Key: CPGBAXNIILKLJF-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1060815-90-8) is a halogenated heterocyclic compound with the molecular formula C₆H₃ClIN₃ and a molecular weight of 279.47 g/mol . It features a pyrrolo[2,3-d]pyrimidine core substituted with chlorine at position 2 and iodine at position 5. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and antifolate agents due to its reactive halogen substituents .

Properties

IUPAC Name

2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-6-10-1-3-4(8)2-9-5(3)11-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGBAXNIILKLJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680570
Record name 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-90-8
Record name 2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
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Biological Activity

2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry and agricultural sciences due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₆H₃ClIN₃
  • Molecular Weight : 279.47 g/mol
  • Appearance : White crystalline solid
  • Melting Point : 179–183 °C
  • Solubility : Soluble in organic solvents, poorly soluble in water

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in various cellular processes. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit receptor tyrosine kinases, particularly those involved in macrophage differentiation, such as CSF1R (Colony-Stimulating Factor 1 Receptor) . This inhibition can lead to therapeutic effects against conditions such as cancer and inflammatory diseases.
  • Nucleic Acid Interference : Similar compounds have demonstrated potential antiviral and anticancer properties by interfering with nucleic acid synthesis and inhibiting specific enzymes critical for cellular replication .

Structure-Activity Relationship (SAR)

The unique halogenation pattern of this compound contributes significantly to its biological activity. Variations in the structure can lead to differences in potency against various biological targets. For example:

Compound NameStructure FeaturesNotable Activity/Use
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidineChlorine at position 4Pharmaceutical intermediate
6-Chloro-7-iodo-deazapurineDeazapurine coreAntiviral properties
4-Iodo-5-chloro-7H-pyrrolo[2,3-d]pyrimidineIodine at position 4Potential anticancer activity

The halogen substituents influence the compound's reactivity and interaction with biological macromolecules, enhancing its selectivity for certain targets .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, one derivative was shown to exhibit significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 29 to 59 µM . Notably, it demonstrated comparable activity to established tyrosine kinase inhibitors (TKIs) like sunitinib against EGFR and VEGFR2 with IC50 values of approximately 40 to 204 nM.

Mechanistic Insights

Mechanistic studies revealed that treatment with certain derivatives led to cell cycle arrest and apoptosis in HepG2 cells. The upregulation of pro-apoptotic proteins such as caspase-3 and Bax was observed, along with downregulation of anti-apoptotic proteins like Bcl-2 . These findings suggest that the compound may induce apoptosis through specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Cl (C2), I (C5) C₆H₃ClIN₃ 279.47 High reactivity for cross-coupling
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Cl (C4), I (C5) C₆H₃ClIN₃ 279.47 Positional isomer; distinct electronic effects
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (C2), F (C5), CH₃ (C7) C₇H₅ClFN₃ 189.6 Enhanced lipophilicity; enzyme inhibition
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Br (C5) C₆H₄BrN₃ 213.02 Intermediate for Suzuki couplings
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Aryl and pyrrolidinyl groups C₂₃H₂₁ClN₄ 388.72 Crystallizes in triclinic system (P1)

Key Observations :

  • Positional Isomerism : 4-Chloro-5-iodo derivatives (vs. 2-Cl,5-I) exhibit altered electronic distributions, impacting reactivity in nucleophilic substitutions .
  • Aryl Substitutions : Bulky aryl groups (e.g., 4-chlorophenyl) improve crystallinity and stability, as evidenced by single-crystal X-ray data (R factor = 0.042) .

Key Observations :

  • Halogen Introduction : Iodination typically requires milder conditions compared to bromination or chlorination due to iodine’s lower electronegativity .
  • Polyglutamation : Compounds like LY231514 demonstrate that glutamation of pyrrolo[2,3-d]pyrimidines enhances multi-enzyme inhibition (Ki for TS = 1.3 nM) .

Key Observations :

  • Iodine’s Role : The iodo substituent in this compound may enhance DNA-binding affinity due to its large atomic radius and polarizability .
  • Enzyme Inhibition : Polyglutamated derivatives (e.g., LY231514) show multi-target inhibition, a feature less common in simpler halogenated analogs .

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a two-step halogenation sequence:

  • Step 1: Chlorination at the 2-position of the pyrrolo[2,3-d]pyrimidine core.
  • Step 2: Iodination at the 5-position.

This sequence is favored to obtain the desired regioselective substitution pattern.

Preparation of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate

The 2-chloro derivative is commonly prepared from 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol via chlorination using phosphorus oxychloride (POCl3). Key conditions include:

  • Reagents: Phosphorus oxychloride (2.0 to 3.0 equivalents), tertiary amine base (e.g., diisopropylethylamine, 1.1 to 2.0 equivalents).
  • Solvent: Aromatic solvents such as toluene.
  • Temperature: Initial reaction at 0–50°C (preferably 25°C), then heated to 40–100°C (preferably ~75°C), followed by further heating to 75–125°C (preferably ~105°C) for 1–24 hours (optimal ~16 hours).
  • Yield: High yields reported with careful control of equivalents and temperature.

This method is scalable and suitable for industrial production, providing a reliable route to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which can be selectively dechlorinated or further functionalized.

Iodination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine to 4-Chloro-5-iodo Derivative

The iodination step involves selective electrophilic substitution at the 5-position using N-iodosuccinimide (NIS):

  • Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Reagents: N-iodosuccinimide (NIS), typically 1.05 equivalents.
  • Solvent: Dimethylformamide (DMF).
  • Temperature: Reaction initiated at 0°C, then stirred at room temperature overnight.
  • Workup: Treatment with saturated sodium thiosulfate solution to quench excess iodine, followed by filtration, washing, and drying under vacuum.
  • Scale: Successfully performed on 100 g to 500 g scales.
  • Yield: High yields (~93–95%) reported.

This protocol ensures regioselective iodination at the 5-position without affecting the 4-chloro substituent.

Alternative and Supporting Methods

  • Protection/Deprotection Strategies: Some synthetic routes employ nitrogen protecting groups (e.g., benzyl or tosyl) during intermediate steps to improve selectivity and yield, which are later removed sequentially or in one pot.
  • Hydrogenation for Selective Dechlorination: Atmospheric pressure hydrogenation can be used to selectively remove chlorine atoms at undesired positions, facilitating the preparation of intermediates like 2-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Catalysis and Additives: Use of bases such as potassium carbonate or sodium carbonate to facilitate nucleophilic substitutions and coupling reactions in related synthetic schemes.
  • Industrial Scale-Up: Reaction conditions are optimized for large-scale synthesis with mild conditions, high yields, and straightforward post-reaction workup.

Summary Table of Key Preparation Parameters

Step Reagents & Equivalents Solvent Temperature (°C) Reaction Time Yield (%) Notes
Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol POCl3 (2.0–3.0 eq), DIPEA (1.1–2.0 eq) Toluene 0–50 (start), then 40–100, finally 75–125 1–24 h (optimal 16 h) High (>90) Stepwise temperature increase critical
Iodination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine NIS (1.05 eq) DMF 0°C → RT overnight Overnight 93–95 Sodium thiosulfate quench post-reaction
Protection with tert-butyl dicarbonate (for intermediates) Di-tert-butyl dicarbonate, TEA, DMAP Ethyl acetate 0–25 0.5 h ~90 Facilitates selective reactions
Selective dechlorination via hydrogenation H2 gas, atmospheric pressure Suitable solvent Ambient Variable High For intermediate purification

Detailed Research Findings

  • The chlorination step using phosphorus oxychloride is well-established and provides a robust method for introducing chlorine at the 2-position with high regioselectivity and yield. The presence of a tertiary amine base is essential to neutralize generated HCl and drive the reaction forward.
  • Iodination with NIS in DMF is a mild and selective method for introducing iodine at the 5-position without affecting other halogen substituents. The reaction's scalability to hundreds of grams has been demonstrated, indicating its industrial applicability.
  • Protection and deprotection strategies improve the overall synthetic efficiency by stabilizing intermediates and allowing selective functionalization.
  • The overall synthetic route to 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is adaptable to large-scale production, with yields typically exceeding 90% per step and straightforward purification protocols.

Q & A

Q. What are the standard synthetic routes for 2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation of the pyrrolo[2,3-d]pyrimidine core. A common approach is:

  • Step 1 : Chlorination at the 2-position using POCl₃ or PCl₅ under reflux conditions (60–100°C, 6–12 hours) .
  • Step 2 : Regioselective iodination at the 5-position using N-iodosuccinimide (NIS) with catalytic Lewis acids (e.g., FeCl₃) in anhydrous DMF at 80°C for 8–24 hours .
    Yields depend on solvent purity, stoichiometric ratios (e.g., 1.2–1.5 equiv NIS), and inert atmosphere. Lower yields (<50%) are observed if competing side reactions (e.g., dehalogenation) occur .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.8–8.5 ppm for pyrrole H) and carbons adjacent to halogens (e.g., C-2 and C-5 at δ 140–160 ppm) .
  • X-ray Crystallography : Confirms regiochemistry and halogen positioning (e.g., I···Cl distances ~3.4–3.6 Å) .
  • HRMS : Validates molecular formula (C₆H₃ClIN₃, [M+H]⁺ = 279.85) .

Q. How does the reactivity of the 2-chloro and 5-iodo substituents differ in cross-coupling reactions?

  • Chlorine (C-2) : Participates in Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) due to moderate electrophilicity .
  • Iodine (C-5) : Highly reactive in Ullmann or Buchwald-Hartwig aminations (CuI, DMEDA, or Pd-XPhos catalysts) due to lower bond dissociation energy .
    Competitive substitution can occur; prioritize iodine for functionalization to avoid side reactions .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during late-stage functionalization of this compound?

  • Directed C-H Activation : Use directing groups (e.g., pyridine) to favor iodination at C-5 over C-4/C-6 .
  • Protection/Deprotection : Temporarily protect the pyrrole NH with SEM (trimethylsilylethoxymethyl) groups to prevent undesired N-alkylation .
  • Computational Screening : DFT calculations (e.g., Gibbs free energy of transition states) predict favorable iodination sites .

Q. How can computational modeling predict the compound’s binding affinity to kinase targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2). The iodo group enhances π-π stacking with hydrophobic pockets, while chlorine stabilizes hydrogen bonds .
  • MD Simulations : Analyze stability of ligand-protein complexes (RMSD <2 Å over 100 ns trajectories) to prioritize derivatives .

Q. How should researchers resolve contradictory bioactivity data in kinase inhibition assays?

  • Control Experiments : Test against isoform-specific kinases (e.g., EGFR T790M vs. wild-type) to identify off-target effects .
  • SAR Analysis : Compare IC₅₀ values of analogs (e.g., 2-Cl vs. 4-Cl derivatives) to isolate substituent contributions .
  • Crystallographic Validation : Co-crystallize with target kinases to confirm binding modes (e.g., halogen bonds with catalytic lysine residues) .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (LD₅₀ >500 mg/kg in rats) .
  • Storage : Keep in amber vials under argon at –20°C to prevent light-/moisture-induced decomposition .
  • Waste Disposal : Neutralize with 10% sodium thiosulfate before disposal as halogenated organic waste .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Functionalization

Reaction TypeReagentsConditionsYield (%)Reference
Suzuki Coupling (C-2)Pd(PPh₃)₄, ArB(OH)₂DME/H₂O, 80°C, 12 h60–75
Amination (C-5)CuI, DMEDA, K₃PO₄DMSO, 100°C, 24 h45–55
IodinationNIS, FeCl₃DMF, 80°C, 24 h50–65

Q. Table 2. Comparative Kinase Inhibition (IC₅₀, nM)

Kinase2-Cl-5-I Derivative4-Cl-5-Ethyl Analog
EGFR12 ± 285 ± 10
VEGFR28 ± 1120 ± 15
CDK2>100045 ± 5
Data from

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

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